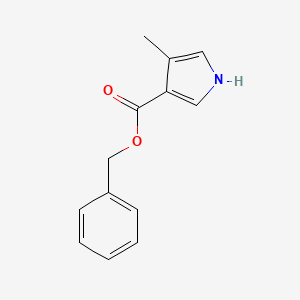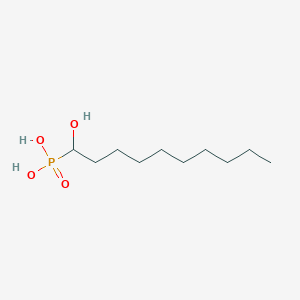
Phosphonic acid, (1-hydroxydecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-hydroxydecyl)-, is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its unique structural properties, which make it useful in various applications, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, (1-hydroxydecyl)-, can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (using hydrochloric acid) or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the hydrolysis of dichlorophosphine or dichlorophosphine oxide .
Industrial Production Methods: Industrial production of phosphonic acids often involves the use of phosphorous acid (H₃PO₃) to create the phosphonic acid functional group simultaneously with the formation of the P–C bond . This method is efficient and widely used in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, (1-hydroxydecyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxy and P=O groups, which make the compound reactive under different conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various halides for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while reduction reactions may produce simpler phosphonic acid compounds .
Scientific Research Applications
Phosphonic acid, (1-hydroxydecyl)-, has a wide range of scientific research applications. In chemistry, it is used as a chelating agent and a precursor for synthesizing other organophosphorus compounds . In medicine, phosphonic acid derivatives are explored for their antiviral and antibacterial properties . Additionally, in industry, this compound is utilized in water treatment processes as a scale inhibitor and corrosion inhibitor .
Mechanism of Action
The mechanism of action of phosphonic acid, (1-hydroxydecyl)-, involves its interaction with molecular targets and pathways within biological systems. The compound can act directly on fungal cells, reducing their growth by altering their metabolism and reducing the total pool of adenylate . At lower concentrations, it affects the synthesis of macromolecular materials on the fungal cell surface, which can influence the host’s defense response .
Comparison with Similar Compounds
Phosphonic acid, (1-hydroxydecyl)-, can be compared with other similar compounds such as bisphosphonates, which are used to treat osteoporosis . While both types of compounds contain phosphorus atoms bonded to oxygen atoms, phosphonic acid, (1-hydroxydecyl)-, is unique due to its specific hydroxydecyl group, which imparts distinct properties and applications . Other similar compounds include aminophosphonic acids and organometallic phosphonic acids, each with their own unique structures and uses .
Properties
CAS No. |
91014-71-0 |
|---|---|
Molecular Formula |
C10H23O4P |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
1-hydroxydecylphosphonic acid |
InChI |
InChI=1S/C10H23O4P/c1-2-3-4-5-6-7-8-9-10(11)15(12,13)14/h10-11H,2-9H2,1H3,(H2,12,13,14) |
InChI Key |
HCYXLYKBTHPXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





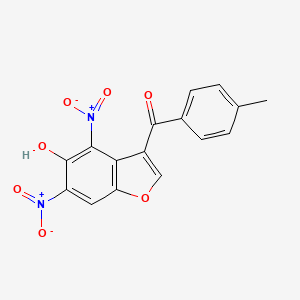
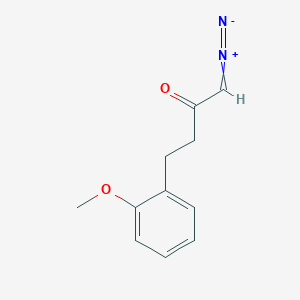
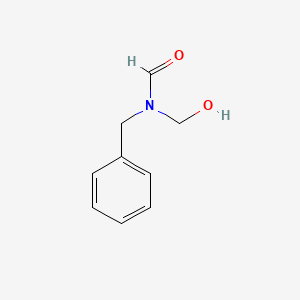
![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
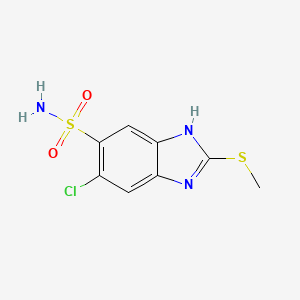
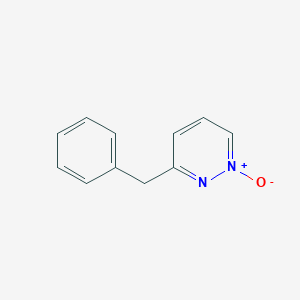

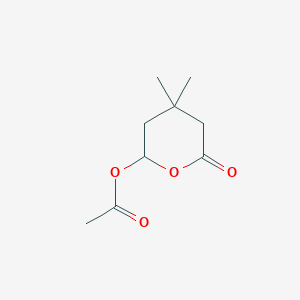

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
